D-Dehydroascorbic acid
Overview
Description
D-Dehydroascorbic acid is an oxidized form of ascorbic acid (vitamin C). It is actively imported into the endoplasmic reticulum of cells via glucose transporters and is trapped therein by reduction back to ascorbic acid by glutathione and other thiols . This compound plays a crucial role in the recycling of vitamin C within the body, ensuring that the necessary enzyme cofactor and intracellular antioxidant are available .
Mechanism of Action
Target of Action
D-threo-2,3-Hexodiurosonic acid 1,4-lactone, also known as (5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione or D-Dehydroascorbic acid, is an oxidized form of ascorbic acid (Vitamin C)
Mode of Action
The exact mechanism of action of this compound is still under investigation . It’s known that it has similar biological activity as ascorbic acid . For instance, it has been shown to have antiviral effects against herpes simplex virus type 1, influenza virus type A, and poliovirus type 1 . It’s suggested that this compound acts after replication of viral DNA and prevents the assembly of progeny virus particles .
Biochemical Pathways
This compound is actively imported into the endoplasmic reticulum of cells via glucose transporters . It is trapped therein by reduction back to ascorbate by glutathione and other thiols . This process affects the redox state of the cell and can influence various biochemical pathways.
Pharmacokinetics
It’s known that this compound and ascorbic acid have different abilities to cross biological membranes . This difference could impact the absorption, distribution, metabolism, and excretion (ADME) properties of D-threo-2,3-Hexodiurosonic acid 1,4-lactone.
Result of Action
The molecular and cellular effects of D-threo-2,3-Hexodiurosonic acid 1,4-lactone’s action are likely to be similar to those of ascorbic acid, given their similar biological activity . These effects include acting as an antioxidant, participating in collagen synthesis, and playing a role in immune function. In addition, this compound has been found to have neuroprotective effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of D-threo-2,3-Hexodiurosonic acid 1,4-lactone. For instance, the presence of oxygen and metals can affect the half-life of ascorbate radicals, which are formed when ascorbic acid undergoes oxidation . These factors could similarly influence the action of D-threo-2,3-Hexodiurosonic acid 1,4-lactone.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Dehydroascorbic acid can be synthesized through the oxidation of ascorbic acid. This reaction is typically carried out using oxidizing agents such as iodine, bromine, or ferricyanide under controlled conditions . The reaction conditions often involve maintaining a low pH to stabilize the dehydroascorbic acid and prevent its further degradation .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-performance liquid chromatography (HPLC) to separate and purify the compound from reaction mixtures . This method ensures a high yield and purity of the final product, making it suitable for various applications in food, pharmaceuticals, and cosmetics .
Chemical Reactions Analysis
Types of Reactions
D-Dehydroascorbic acid undergoes several types of chemical reactions, including:
Oxidation: It is formed by the oxidation of ascorbic acid.
Reduction: It can be reduced back to ascorbic acid by reducing agents such as glutathione and other thiols.
Hydrolysis: It can undergo irreversible hydrolysis to form 2,3-diketogulonic acid.
Common Reagents and Conditions
Oxidizing Agents: Iodine, bromine, ferricyanide.
Reducing Agents: Glutathione, tris (2-carboxyethyl)phosphine.
Reaction Conditions: Low pH environments to stabilize the compound and prevent degradation.
Major Products Formed
Ascorbic Acid: Through reduction.
2,3-Diketogulonic Acid: Through hydrolysis.
Scientific Research Applications
D-Dehydroascorbic acid has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in various chemical reactions.
Biology: Plays a role in the recycling of vitamin C within cells, ensuring antioxidant protection.
Medicine: Investigated for its potential neuroprotective effects in conditions such as ischemic stroke.
Industry: Used in the food industry for the analysis of vitamin C content and as an antioxidant in cosmetics.
Comparison with Similar Compounds
Similar Compounds
Ascorbic Acid: The reduced form of vitamin C, which is more stable and commonly found in the human body.
2,3-Diketogulonic Acid: A degradation product of D-Dehydroascorbic acid formed through hydrolysis.
Uniqueness
This compound is unique in its ability to be recycled back to ascorbic acid within cells, ensuring a continuous supply of this vital antioxidant. Unlike ascorbic acid, this compound can cross the blood-brain barrier, making it particularly valuable for neuroprotective applications .
Properties
IUPAC Name |
(5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJKKFFYIZUCET-MVHIGOERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=O)C(=O)C(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]1C(=O)C(=O)C(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018175 | |
Record name | threo-2,3-Hexodiulosonic acid, γ-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33124-69-5 | |
Record name | Dehydroascorbic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33124-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | threo-2,3-Hexodiulosonic acid, γ-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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